Molecular Mechanism of Glycyrrhizic Acid in Liver Fibrosis
Molecular Mechanism of Glycyrrhizic Acid in Liver Fibrosis
Executive Summary
Glycyrrhizic acid (GA), and its bioactive metabolite 18β-glycyrrhetinic acid (18β-GA), represent a class of triterpene saponins with a pleiotropic mechanism of action against hepatic fibrosis. Unlike single-target small molecules, GA functions as a multi-node network modulator . Its efficacy stems from the simultaneous inhibition of the canonical TGF-β1/Smad fibrogenic axis, suppression of NF-κB-driven inflammation, and the restoration of hepatic stellate cell (HSC) quiescence via novel targets such as CUGBP1 and AKR7A2 .
This guide dissects the molecular causality of GA’s anti-fibrotic effects, providing a validated experimental framework for replicating these mechanisms in pre-clinical settings.
Pharmacodynamics & Molecular Targets
The anti-fibrotic activity of GA is not a singular event but a cascade of interventions at the membrane, cytoplasmic, and nuclear levels of activated HSCs and hepatocytes.
The Core Fibrogenic Axis: TGF-β1/Smad Modulation
The primary driver of liver fibrosis is the transdifferentiation of quiescent HSCs into myofibroblasts, a process governed by Transforming Growth Factor-β1 (TGF-β1). GA intervenes at three critical checkpoints in this pathway:
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Ligand Suppression: GA downregulates the transcription and secretion of TGF-β1 from injured hepatocytes and Kupffer cells.
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Receptor/Kinase Blockade: It inhibits the phosphorylation of Smad2 and Smad3 (p-Smad2/3), preventing their complex formation with Smad4 and subsequent nuclear translocation.
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Inhibitory Smad Upregulation (The CUGBP1 Axis):
The Anti-Inflammatory Axis: NF-κB & TLR4
Chronic inflammation precedes fibrosis. GA acts as a potent anti-inflammatory agent by:
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Blocking Nuclear Translocation: GA inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.
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TLR4 Antagonism: It downregulates Toll-like Receptor 4 (TLR4) expression, severing the link between gut-derived endotoxins (LPS) and hepatic inflammation.
The Oxidative Stress Axis: AKR7A2 Targeting
Reactive Oxygen Species (ROS) drive HSC activation. Recent proteomic profiling identifies Aldo-keto reductase family 7 member A2 (AKR7A2) as a direct target of GA.[6]
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Action: GA upregulates AKR7A2 expression.[6]
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Result: Enhanced detoxification of reactive aldehydes and reduction of intracellular ROS, protecting hepatocytes from apoptosis and dampening HSC activation signals.
Visualization of Signaling Pathways
The following diagram illustrates the multi-targeted inhibition of HSC activation by Glycyrrhizic Acid.
Figure 1: Molecular intervention points of Glycyrrhizic Acid in the HSC activation network.
Experimental Validation Framework
To ensure scientific integrity and reproducibility, the following protocols are standardized for validating GA's anti-fibrotic mechanism. These protocols are designed to be self-validating with built-in controls.
In Vivo Validation: CCl₄-Induced Fibrosis Model
Objective: Assess GA efficacy in a standard toxic injury model.
| Parameter | Protocol Specification | Rationale |
| Animal Model | Male C57BL/6 mice or Sprague-Dawley rats (6-8 weeks old). | Standard susceptibility to fibrosis. |
| Induction | 20% CCl₄ (dissolved in olive oil), 5 mL/kg, IP injection, 2x/week for 8 weeks. | Chronic injury mimics human fibrogenesis. |
| Treatment | GA (dissolved in saline/PBS). Doses: 15, 30, 60 mg/kg/day via oral gavage. Start treatment at Week 4 (therapeutic) or Week 0 (preventative). | Oral route mimics clinical administration. |
| Positive Control | Colchicine (1 mg/kg) or Silymarin (100 mg/kg). | Validates assay sensitivity. |
| Endpoint | Sacrifice at 24h after last CCl₄ injection. Serum and liver tissue collection.[6] | Ensures washout of acute CCl₄ effects. |
Key Readouts (Quantitative):
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Hydroxyproline Assay: Essential for quantifying total collagen content. (Expected reduction: ~40-60% in high-dose GA groups).
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Serum Transaminases: ALT/AST levels (Markers of hepatocellular necrosis).
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Histology: Masson’s Trichrome (Collagen) and H&E (Inflammation). Use Ishak scoring system.
In Vitro Validation: HSC Activation Assay
Objective: Confirm molecular mechanism (Smad/NF-κB) in isolated cells.
Step-by-Step Workflow:
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Cell Line: Use LX-2 (human HSC line) or primary rat HSCs.
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Starvation: Serum-starve cells (0.2% FBS) for 24 hours to synchronize cell cycle and reduce background signaling.
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Pre-treatment: Incubate with GA (10 - 100 μM) for 2 hours.
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Note: Perform an MTT/CCK-8 assay first to ensure the chosen dose is non-toxic (viability >90%).
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Induction: Add Recombinant TGF-β1 (5 - 10 ng/mL) and incubate for 24-48 hours.
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Analysis:
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Western Blot: Probe for α-SMA, Col1A1, p-Smad2, p-Smad3, Smad7, and GAPDH (loading control).
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Immunofluorescence: Stain for NF-κB p65 to visualize nuclear vs. cytoplasmic localization.
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Target Engagement: Cellular Thermal Shift Assay (CETSA)
Objective: Validate direct binding to targets like AKR7A2 or CUGBP1.
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Lysate Prep: Treat LX-2 lysates with GA vs. Vehicle.
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Thermal Challenge: Heat aliquots to a gradient (40°C - 70°C).
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Detection: Western blot for the target protein.[6]
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Result: GA binding stabilizes the protein, shifting the melting curve to higher temperatures compared to vehicle.
Quantitative Data Summary
The following table synthesizes quantitative efficacy data from key mechanistic studies.
| Target / Marker | Assay Type | Effect of GA Treatment | Mechanistic Implication |
| CUGBP1 | Binding Affinity ( | 0.293 μM | High-affinity direct interaction [1]. |
| TGF-β1 mRNA | RT-PCR (In Vivo) | ↓ 2.9-fold vs. Control | Transcriptional suppression of the master fibrotic regulator [2]. |
| α-SMA Protein | Western Blot | ↓ 40-60% (Dose-dependent) | Inhibition of HSC transdifferentiation into myofibroblasts [3]. |
| Caspase-3 | Activity Assay | ↑ Upregulated | Induction of apoptosis in activated HSCs (G2/M arrest) [4]. |
| ALT / AST | Serum Biochemistry | ↓ 50-70% | Significant hepatoprotection and reduction of necrosis [5]. |
Clinical & Translational Perspective
Bioavailability & Metabolism
GA is a prodrug. Upon oral ingestion, it is hydrolyzed by intestinal commensal bacteria (specifically Eubacterium sp.) into its active hydrophobic metabolite, 18β-glycyrrhetinic acid (18β-GA) .
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Implication: In vitro studies using GA directly may show lower potency than in vivo studies unless 18β-GA is used, as the metabolite often exhibits superior membrane permeability and nuclear receptor binding.
Safety Profile: The Pseudoaldosteronism Mechanism
A critical consideration for drug development is the side effect profile.
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Mechanism: GA and 18β-GA inhibit 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) in the kidney.
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Consequence: This enzyme normally inactivates cortisol to cortisone. Inhibition leads to cortisol binding to the mineralocorticoid receptor (MR), causing sodium retention, hypokalemia, and hypertension.
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Mitigation: Second-generation derivatives (e.g., Magnesium Isoglycyrrhizinate) are designed to minimize this affinity or alter pharmacokinetics to reduce renal concentration.
Metabolic Synergy (11β-HSD1)
Conversely, GA inhibits 11β-HSD1 in the liver and adipose tissue. This reduces the local regeneration of active cortisol, improving insulin sensitivity and reducing hepatic steatosis. This dual mechanism makes GA particularly interesting for NASH-related fibrosis .
References
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Glycyrrhizic acid alleviates liver fibrosis in vitro and in vivo via activating CUGBP1-mediated IFN-γ/STAT1/Smad7 pathway. Phytomedicine, 2023. Link
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Evaluate the effect of licorice on anti-liver fibrosis: a systematic review and meta-analysis. Food Science and Technology, 2022. Link
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Glycyrrhizic acid inhibits apoptosis and fibrosis in carbon-tetrachloride-induced rat liver injury. World Journal of Gastroenterology, 2015. Link
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18α-Glycyrrhizin induces apoptosis and suppresses activation of rat hepatic stellate cells. Medical Science Monitor, 2012. Link
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Glycyrrhizic acid ameliorates hepatic fibrosis by inhibiting oxidative stress via AKR7A2. Phytomedicine, 2024.[6] Link
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Glycyrrhizic acid suppresses type 2 11 beta-hydroxysteroid dehydrogenase expression in vivo. Journal of Steroid Biochemistry and Molecular Biology, 2002.[7][8] Link
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- 4. dovepress.com [dovepress.com]
- 5. Hepatic fibrosis: Targeting peroxisome proliferator-activated receptor alpha from mechanism to medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycyrrhizic acid ameliorates hepatic fibrosis by inhibiting oxidative stress via AKR7A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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